N-z-Glu(obn)-ome
Overview
Description
N-z-Glu(obn)-ome is a synthetic compound used in various scientific research applications It is known for its unique chemical properties and its ability to undergo a variety of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-z-Glu(obn)-ome typically involves a series of chemical reactions that include protection and deprotection steps, as well as coupling reactions. The process begins with the protection of the amino group of glutamic acid using a suitable protecting group such as benzyloxycarbonyl (z). The carboxyl group is then esterified using a reagent like benzyl alcohol (obn). The final step involves the coupling of the protected glutamic acid derivative with an appropriate reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-z-Glu(obn)-ome undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
N-z-Glu(obn)-ome has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-z-Glu(obn)-ome involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical effects, such as inhibition or activation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
N-z-Glu(obn)-ome can be compared with other similar compounds, such as:
N-acetylglutamic acid: Another derivative of glutamic acid with different protecting groups.
N-benzylglutamic acid: Similar structure but with a benzyl group instead of a benzyloxycarbonyl group.
N-carbobenzoxyglutamic acid: Contains a carbobenzoxy group as a protecting group.
The uniqueness of this compound lies in its specific combination of protecting groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYYLYXTWXLAJ-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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